molecular formula C11H10N4S B13706187 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole CAS No. 885521-91-5

2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole

Cat. No.: B13706187
CAS No.: 885521-91-5
M. Wt: 230.29 g/mol
InChI Key: NIXXMFLOHPCPTK-UHFFFAOYSA-N
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Description

2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methyl-3-indolecarboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The amino group and the indole moiety can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or thiadiazole rings.

Scientific Research Applications

2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the indole moiety, making it less complex.

    5-(1-Methyl-3-indolyl)-1,3,4-thiadiazole: Similar structure but without the amino group.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the indole moiety.

Uniqueness

2-Amino-5-(1-methyl-3-indolyl)-1,3,4-thiadiazole is unique due to the presence of both the indole and thiadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.

Properties

CAS No.

885521-91-5

Molecular Formula

C11H10N4S

Molecular Weight

230.29 g/mol

IUPAC Name

5-(1-methylindol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H10N4S/c1-15-6-8(10-13-14-11(12)16-10)7-4-2-3-5-9(7)15/h2-6H,1H3,(H2,12,14)

InChI Key

NIXXMFLOHPCPTK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NN=C(S3)N

Origin of Product

United States

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